molecular formula C16H15Cl2N5 B11792453 6-(2,4-Dichlorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

6-(2,4-Dichlorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B11792453
M. Wt: 348.2 g/mol
InChI Key: AMEWFKVQXYDZQG-UHFFFAOYSA-N
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Description

6-(2,4-Dichlorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a synthetic organic compound that belongs to the class of triazolopyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-Dichlorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:

    Formation of the Triazolopyridazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridazines.

    Introduction of the 2,4-Dichlorophenyl Group: This step may involve nucleophilic substitution reactions using 2,4-dichlorobenzene derivatives.

    Attachment of the Piperidin-2-yl Group: This can be done through amination reactions using piperidine derivatives.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halides, acids, and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. They can include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2,4-Dichlorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and leading to physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2,4-Dichlorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyrimidine
  • 6-(2,4-Dichlorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyrazine

Uniqueness

6-(2,4-Dichlorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C16H15Cl2N5

Molecular Weight

348.2 g/mol

IUPAC Name

6-(2,4-dichlorophenyl)-3-piperidin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C16H15Cl2N5/c17-10-4-5-11(12(18)9-10)13-6-7-15-20-21-16(23(15)22-13)14-3-1-2-8-19-14/h4-7,9,14,19H,1-3,8H2

InChI Key

AMEWFKVQXYDZQG-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=NN=C3N2N=C(C=C3)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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